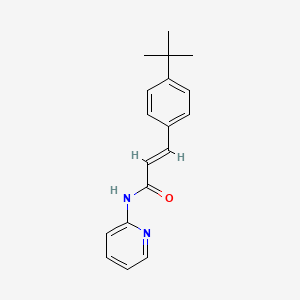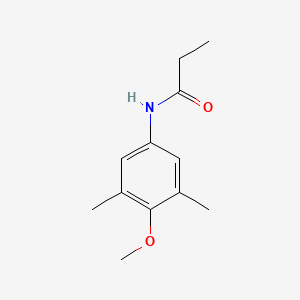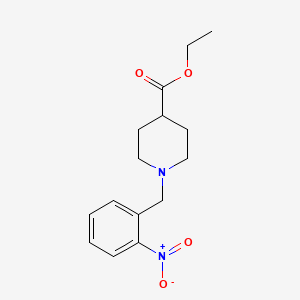
3-(4-tert-butylphenyl)-N-2-pyridinylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-tert-butylphenyl)-N-2-pyridinylacrylamide (abbreviated as TAK-659) is a small molecule inhibitor that targets protein kinase BTK (Bruton’s tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, which are important components of the immune system. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various B cell malignancies and autoimmune diseases.
Mechanism of Action
3-(4-tert-butylphenyl)-N-2-pyridinylacrylamide inhibits BTK by binding to its active site and preventing its phosphorylation and activation. BTK is a key component of the B cell receptor signaling pathway, which plays a critical role in B cell development and activation. Inhibition of BTK leads to the suppression of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are involved in B cell proliferation, survival, and activation.
Biochemical and physiological effects:
3-(4-tert-butylphenyl)-N-2-pyridinylacrylamide has been shown to have potent anti-proliferative and pro-apoptotic effects on B cell malignancies in vitro and in vivo. 3-(4-tert-butylphenyl)-N-2-pyridinylacrylamide has also been shown to reduce the levels of autoantibodies and inflammatory cytokines in preclinical models of autoimmune diseases. 3-(4-tert-butylphenyl)-N-2-pyridinylacrylamide has a favorable pharmacokinetic profile and is well-tolerated in preclinical models, with no significant toxicity observed.
Advantages and Limitations for Lab Experiments
3-(4-tert-butylphenyl)-N-2-pyridinylacrylamide has several advantages as a potential therapeutic agent, including its potent and specific inhibition of BTK, its ability to enhance the activity of other anti-cancer agents, and its favorable pharmacokinetic profile. However, 3-(4-tert-butylphenyl)-N-2-pyridinylacrylamide has some limitations, including its relatively low solubility and stability, which may limit its clinical development.
Future Directions
Several future directions for the development of 3-(4-tert-butylphenyl)-N-2-pyridinylacrylamide have been proposed, including the evaluation of its efficacy and safety in clinical trials, the exploration of its potential as a combination therapy with other anti-cancer agents, and the investigation of its effects on other immune cells and signaling pathways. Additionally, the development of novel BTK inhibitors with improved pharmacokinetic and pharmacodynamic properties is an active area of research.
Synthesis Methods
The synthesis of 3-(4-tert-butylphenyl)-N-2-pyridinylacrylamide involves several steps, including the preparation of intermediates and the coupling of the pyridine and amide moieties. The final product is obtained through purification and isolation processes. The synthesis of 3-(4-tert-butylphenyl)-N-2-pyridinylacrylamide has been described in detail in several research articles.
Scientific Research Applications
3-(4-tert-butylphenyl)-N-2-pyridinylacrylamide has been extensively studied in preclinical models of B cell malignancies and autoimmune diseases. In vitro and in vivo studies have shown that 3-(4-tert-butylphenyl)-N-2-pyridinylacrylamide inhibits BTK activity and downstream signaling pathways, leading to the suppression of B cell proliferation, survival, and activation. 3-(4-tert-butylphenyl)-N-2-pyridinylacrylamide has also been shown to enhance the activity of other anti-cancer agents, such as rituximab, in preclinical models.
properties
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-pyridin-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-18(2,3)15-10-7-14(8-11-15)9-12-17(21)20-16-6-4-5-13-19-16/h4-13H,1-3H3,(H,19,20,21)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHHBTDHWRCLHS-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1,3-benzodioxol-5-yl)-1-({2-[(1-methyl-1H-pyrrol-2-yl)methylene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B5831612.png)
![5-(2-furyl)-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5831618.png)

![2-hydroxy-8,9-dihydro-3H-cyclopenta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(7H)-one](/img/structure/B5831633.png)

![2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-ethylbenzamide](/img/structure/B5831648.png)



![N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-2-pyrazinecarboxamide](/img/structure/B5831669.png)
![N-[4-(aminosulfonyl)phenyl]-2-methyl-3-furamide](/img/structure/B5831674.png)

![ethyl 4-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5831718.png)
